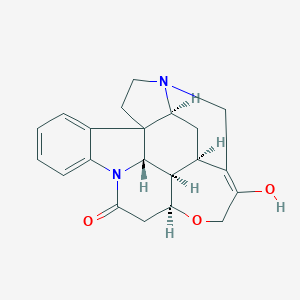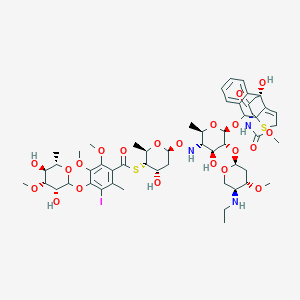
Phenylthiohydantoin-3,4-dihydroxyphenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylthiohydantoin-3,4-dihydroxyphenylalanine (PTH-DOPA) is a synthetic amino acid derivative that has been widely used in scientific research for its unique properties. It is a modified form of the amino acid phenylalanine, which is a precursor to the neurotransmitter dopamine. PTH-DOPA has been studied for its ability to mimic the effects of dopamine in the brain and its potential therapeutic applications.
作用机制
Phenylthiohydantoin-3,4-dihydroxyphenylalanine acts as a dopamine agonist, meaning it binds to dopamine receptors in the brain and activates them. This leads to an increase in dopamine release and subsequent activation of downstream signaling pathways. Phenylthiohydantoin-3,4-dihydroxyphenylalanine has been shown to have a similar mechanism of action to other dopamine agonists such as apomorphine and bromocriptine.
Biochemical and Physiological Effects
Phenylthiohydantoin-3,4-dihydroxyphenylalanine has been shown to have a range of biochemical and physiological effects, including increasing dopamine release, enhancing motor function, and improving cognitive performance. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
One advantage of using Phenylthiohydantoin-3,4-dihydroxyphenylalanine in lab experiments is its ability to mimic the effects of dopamine without the potential confounding factors associated with administering dopamine directly. Phenylthiohydantoin-3,4-dihydroxyphenylalanine also has a longer half-life than dopamine, allowing for longer-term studies. However, one limitation of using Phenylthiohydantoin-3,4-dihydroxyphenylalanine is its relatively low potency compared to other dopamine agonists, which may limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research involving Phenylthiohydantoin-3,4-dihydroxyphenylalanine. One area of interest is the development of more potent Phenylthiohydantoin-3,4-dihydroxyphenylalanine analogs that could be used in a wider range of experiments. Another area of interest is the use of Phenylthiohydantoin-3,4-dihydroxyphenylalanine in combination with other drugs or therapies for the treatment of Parkinson's disease and other neurological disorders. Additionally, further research is needed to fully understand the mechanisms underlying Phenylthiohydantoin-3,4-dihydroxyphenylalanine's effects on dopamine signaling and its potential therapeutic applications.
合成方法
Phenylthiohydantoin-3,4-dihydroxyphenylalanine is synthesized by reacting phenylthiohydantoin with 3,4-dihydroxyphenylalanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using chromatography techniques to obtain a pure sample.
科学研究应用
Phenylthiohydantoin-3,4-dihydroxyphenylalanine has been used in a variety of scientific research applications, including studies on dopamine receptor function, neurotransmitter release, and Parkinson's disease. It has also been used as a tool for studying the role of dopamine in addiction and reward pathways in the brain.
属性
CAS 编号 |
132828-63-8 |
|---|---|
产品名称 |
Phenylthiohydantoin-3,4-dihydroxyphenylalanine |
分子式 |
C16H14N2O3S |
分子量 |
314.4 g/mol |
IUPAC 名称 |
(5S)-5-[(3,4-dihydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H14N2O3S/c19-13-7-6-10(9-14(13)20)8-12-15(21)18(16(22)17-12)11-4-2-1-3-5-11/h1-7,9,12,19-20H,8H2,(H,17,22)/t12-/m0/s1 |
InChI 键 |
BOKLBORREWQWRR-LBPRGKRZSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CC3=CC(=C(C=C3)O)O |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC(=C(C=C3)O)O |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC(=C(C=C3)O)O |
同义词 |
phenylthiohydantoin-3,4-dihydroxyphenylalanine PTH-DOPA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B236292.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)


![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)
![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)